molecular formula C18H17NO4S B2550745 3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one CAS No. 899214-30-3

3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one

Cat. No.: B2550745
CAS No.: 899214-30-3
M. Wt: 343.4
InChI Key: OFRGBXXHFKAUKN-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core structure substituted with methoxybenzenesulfonyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxybenzenesulfonyl group through sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.

Scientific Research Applications

3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: Research into its pharmacological properties may reveal applications in treating diseases or conditions, such as cancer or infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The methoxybenzenesulfonyl group may enhance the compound’s binding affinity to specific targets, while the quinoline core can interact with various biological pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: A related compound used in similar synthetic applications.

    4-Methylbenzylsulfonyl chloride: Another sulfonyl chloride derivative with comparable reactivity.

    Benzenesulfonyl chloride: A simpler sulfonyl chloride used in various organic syntheses.

Uniqueness

3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of both methoxy and sulfonyl groups on the quinoline core provides a versatile platform for further chemical modifications and enhances its potential biological activity.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1,6-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-12-4-9-16-15(10-12)18(20)17(11-19(16)2)24(21,22)14-7-5-13(23-3)6-8-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRGBXXHFKAUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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